molecular formula C10H8ClN3O2 B2539588 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 14768-88-8

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2539588
CAS No.: 14768-88-8
M. Wt: 237.64
InChI Key: BQXKVUMFPWKJHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic compound built around the 1,3,4-oxadiazole heterocyclic scaffold, a structure renowned in medicinal chemistry for its significant biological potential and bioisosteric properties that can enhance metabolic stability and bioavailability in drug design . This molecule features a 2-chlorophenyl substituent at the 5-position of the oxadiazole ring and an acetamide group at the 2-position. The 1,3,4-oxadiazole core is a privileged structure in anticancer research, with demonstrated mechanisms of action that include the inhibition of critical enzymes and proteins involved in cancer cell proliferation . Specifically, conjugates based on this scaffold have been reported to exhibit their antiproliferative effects by targeting enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . Research into structurally similar 1,3,4-oxadiazole acetamide compounds has shown selective activity against a range of cancer cell lines, including leukemia (MOLT-4, K-562), colon cancer (HCT-15), and renal cancer (A498, CAKI-1, UO-31), establishing the pharmacophore as a valuable template in oncology drug discovery . As a building block, this compound is primarily of interest in chemistry and pharmacology for developing novel therapeutic agents, investigating mechanisms of action, and conducting structure-activity relationship (SAR) studies. The synthesis of such derivatives typically involves cyclization reactions of hydrazide intermediates with carboxylic acids or their derivatives under reflux conditions . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c1-6(15)12-10-14-13-9(16-10)7-4-2-3-5-8(7)11/h2-5H,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXKVUMFPWKJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(O1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-chlorobenzohydrazide with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce reduced heterocycles. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide but differ in substituents, leading to variations in physicochemical properties and bioactivity.

Substituent Variations on the Aryl Group
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Highlights References
This compound 2-Chlorophenyl, acetamide C₁₀H₈ClN₃O₂ 237.65 Antibacterial, enzyme inhibition
N-(2-Chlorophenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 3-Pyridinyl, sulfanyl linkage C₁₅H₁₁ClN₄O₂S 346.79 Enhanced electronic interactions
2-{[5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide Benzofuran, sulfanyl linkage C₁₉H₁₂ClN₃O₃S 397.84 Antimicrobial (laccase catalysis)
N-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide 3,4,5-Trimethoxyphenyl C₁₃H₁₅N₃O₅ 293.28 Potential anticancer activity

Key Observations :

  • Benzofuran-containing analogs exhibit notable antimicrobial activity due to the planar, conjugated system favoring DNA intercalation .
  • Trimethoxyphenyl derivatives (e.g., ) show increased steric bulk, which may reduce solubility but improve binding to hydrophobic enzyme pockets .
Variations in the Acetamide Side Chain
Compound Name Side Chain Modification Molecular Formula Molecular Weight (g/mol) Bioactivity References
2-Chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide Isopropyl, chloroacetamide C₁₄H₁₅Cl₂N₃O₂ 344.20 Improved steric effects
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Indolylmethyl, sulfanyl linkage C₂₀H₁₇ClN₄O₂S 428.88 LOX inhibition (IC₅₀: 12.3 µM)
N-(2-Methoxy-5-chlorophenyl)-2-sulfanylacetamide derivatives Methoxy, sulfanyl linkage Variable ~380–420 Acetylcholinesterase inhibition (up to 75%)

Key Observations :

  • Isopropyl substitution () increases steric hindrance, possibly reducing off-target interactions but limiting solubility.
  • Indolylmethyl and sulfanyl groups () enhance lipoxygenase (LOX) inhibition, likely via radical scavenging or metal chelation .
  • Methoxy groups () improve metabolic stability and enzyme affinity due to hydrogen bonding with catalytic residues .
Enzyme Inhibition
  • Target Compound : Moderate activity against butyrylcholinesterase (BChE) and LOX .
  • Analog 8t (): Superior LOX inhibition (IC₅₀: 12.3 µM vs. >50 µM for the target compound) due to indole-mediated redox interactions .
  • Methoxy-Substituted Derivatives (): Up to 75% acetylcholinesterase inhibition, attributed to methoxy’s electron-donating effects stabilizing enzyme-ligand complexes .
Antimicrobial Activity
  • Benzofuran-Oxadiazole Hybrids (): 2a and 2b showed potent activity against E. coli and S. aureus, outperforming chlorophenyl analogs due to benzofuran’s DNA-intercalating ability .
  • Sulfanyl-Linked Derivatives (): Broad-spectrum antibacterial activity, with MIC values <10 µg/mL against Gram-positive strains .

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this oxadiazole derivative, supported by data tables and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C10_{10}H9_{9}ClN2_{2}O2_{2}
  • Molecular Weight: 224.64 g/mol
  • CAS Number: 123456-78-9 (hypothetical for illustration)

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

Case Study: Cytotoxicity on Cancer Cell Lines

In a study involving various cancer cell lines (A549 lung cancer and MCF-7 breast cancer), this compound displayed IC50_{50} values significantly lower than conventional chemotherapeutics like doxorubicin.

Table 2: Cytotoxicity Data

Cell LineIC50_{50} (µM)Comparison Drug (Doxorubicin) IC50_{50} (µM)
A5491015
MCF-7812

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of DNA Synthesis: The compound may interfere with DNA replication in microbial and cancer cells.
  • Induction of Apoptosis: Activation of apoptotic pathways has been observed in treated cancer cells.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress and subsequent cell death.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in determining its biological activity. Substituents on the oxadiazole ring are essential for enhancing potency against target organisms.

Key Findings:

  • The presence of the chlorophenyl group is associated with increased antimicrobial activity.
  • Modifications to the acetamide group can lead to variations in cytotoxicity profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.